molecular formula C24H29N3O2 B1663336 Daporinad CAS No. 658084-64-1

Daporinad

Cat. No.: B1663336
CAS No.: 658084-64-1
M. Wt: 391.5 g/mol
InChI Key: KPBNHDGDUADAGP-VAWYXSNFSA-N
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Description

Daporinad (FK866) is a highly selective, non-competitive inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway. By depleting intracellular NAD+ levels, this compound induces apoptosis in cancer cells, particularly those reliant on NAMPT for NAD+ biosynthesis . Its chemical structure (C24H29N3O2; molecular weight 391.51) features a benzamide scaffold critical for binding to NAMPT .

Preclinical studies demonstrate potent antitumor activity across diverse models, including glioblastoma (GBM), neuroendocrine prostate cancer (NEPC), and acute myeloid leukemia (AML). In GBM, this compound exhibits IC50 values ranging from 1–10 nM in commercial cell lines (U-251, LN-229) and patient-derived cultures, with higher efficacy in NAMPT-low tumors . In NEPC, this compound shows an IC50 of 0.65 nM, significantly reducing tumor growth in xenograft models . Phase 2 clinical trials have validated its safety and preliminary efficacy, with ongoing studies exploring combination therapies .

This compound’s pharmacokinetics (PK) in mice reveal dose-dependent behavior: linear clearance at 5–10 mg/kg but non-linear trends at 30 mg/kg, suggesting saturation of metabolic enzymes or transporters . Stability studies confirm robustness in plasma under short-term (4 h), freeze-thaw, and long-term (2 weeks) conditions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-N-[4-(1-benzoylpiperidin-4-yl)butyl]-3-pyridin-3-ylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O2/c28-23(12-11-21-8-6-15-25-19-21)26-16-5-4-7-20-13-17-27(18-14-20)24(29)22-9-2-1-3-10-22/h1-3,6,8-12,15,19-20H,4-5,7,13-14,16-18H2,(H,26,28)/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPBNHDGDUADAGP-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCCCNC(=O)C=CC2=CN=CC=C2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CCCCNC(=O)/C=C/C2=CN=CC=C2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101026050
Record name (2E)-N-[4-(1-Benzoyl-4-piperidinyl)butyl]-3-(3-pyridinyl)-2-propenamide
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Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

658084-64-1, 201034-75-5, 658084-94-7
Record name (2E)-N-[4-(1-Benzoyl-4-piperidinyl)butyl]-3-(3-pyridinyl)-2-propenamide
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Record name Daporinad [INN]
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Record name (2E)-N-[4-(1-Benzoyl-4-piperidinyl)butyl]-3-(3-pyridinyl)-2-propenamide
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Record name FK866
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Record name N-[4-(1-benzoylpiperidin-4-yl)butyl]-3-(pyridin-3-yl)prop-2-enamide
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Preparation Methods

Validation of Method Parameters

The LC-qTOF-MS assay was validated for accuracy, precision, and dilution integrity. Quality control (QC) samples at low, medium, and high concentrations (3.06, 162, and 1,776 ng/mL) demonstrated intra- and inter-day accuracy within ±15% and precision ≤15% relative standard deviation (RSD). Dilution integrity tests confirmed that 5-, 10-, and 30-fold dilutions of plasma samples retained accuracy within ±25% of nominal values.

Stability Profiling of this compound in Biological Matrices

Stability studies are critical for ensuring reliable pharmacokinetic data. This compound exhibits remarkable stability under diverse conditions:

  • Short-term stability : 4 hours at room temperature (25°C).
  • Long-term stability : 2 weeks at −80°C.
  • Freeze-thaw stability : Three cycles between −80°C and room temperature.

These findings confirm that this compound remains intact during routine handling and storage, minimizing pre-analytical variability.

Pharmacokinetic Application in Murine Models

The validated LC-qTOF-MS method was applied to intravenous (IV) pharmacokinetic studies in mice at doses of 5, 10, and 30 mg/kg. Non-compartmental analysis revealed dose-dependent pharmacokinetics:

  • Linear pharmacokinetics : Observed between 5–10 mg/kg, with area under the curve (AUC) values proportional to dose.
  • Non-linear pharmacokinetics : At 30 mg/kg, a 2.3-fold increase in AUC relative to dose suggested saturation of metabolic pathways.

Key pharmacokinetic parameters are summarized below:

Parameter 5 mg/kg 10 mg/kg 30 mg/kg
AUC₀–t (h·ng/mL) 1,240 ± 210 2,580 ± 450 8,760 ± 1,320
Cₘₐₓ (ng/mL) 2,890 ± 510 5,670 ± 980 18,200 ± 2,740
t₁/₂ (h) 1.2 ± 0.3 1.4 ± 0.4 2.1 ± 0.5

Data adapted from.

In Vitro and In Vivo Metabolite Identification

Metabolite profiling using LC-qTOF-MS identified 25 metabolites arising from ten distinct biotransformation pathways, including oxidation, desaturation, and amide hydrolysis. Structural elucidation relied on fragmentation patterns and retention time alignment with the parent compound. Notable metabolites include:

  • M1 : Formed via amide hydrolysis (m/z 261.1961).
  • M2/M14 : Desaturation + oxidation products (m/z 406.2125).
  • M20 : Amide hydrolysis followed by carboxylation (m/z 276.1594).

Post-preparation analysis with titanium chloride (TiCl₃) confirmed N-oxide formation in six metabolites (M6, M10, M11, M18, M22, M25), evidenced by reversion to parent ion (m/z 392.23) upon reduction.

Metabolic Pathway Dominance

Oxidative metabolism accounted for 64% of detected metabolites, predominantly occurring at the 4-butyl piperidine moiety. Phase II conjugates were absent, suggesting this compound clearance relies primarily on oxidative pathways.

Critical Evaluation of Methodological Limitations

While the LC-qTOF-MS method achieves high sensitivity, its reliance on protein precipitation may co-precipitate phospholipids, potentially ionizing matrix effects. Future methodologies could incorporate solid-phase extraction (SPE) to enhance selectivity. Additionally, the absence of synthetic standards for metabolites limits quantitative accuracy, necessitating semi-quantitative estimates based on parent ion response.

Chemical Reactions Analysis

Metabolic Pathways of Daporinad

This compound undergoes diverse metabolic transformations, primarily involving oxidation, desaturation, and amide hydrolysis. A total of 25 metabolites were identified in vitro (mouse/human liver microsomes) and in vivo (mouse plasma), with distinct metabolic patterns observed across experimental conditions .

Key Metabolic Reactions

  • Amide Hydrolysis

    • M1 : Cleavage of the amide bond in this compound's structure, resulting in a metabolite with a molecular formula C16H24N2O4\text{C}_{16}\text{H}_{24}\text{N}_2\text{O}_4 (m/z 261.1961) .

    • M20 : Amide hydrolysis followed by carboxylation, yielding a metabolite with formula C16H21NO3\text{C}_{16}\text{H}_{21}\text{NO}_3 (m/z 276.1594) .

  • Desaturation and Oxidation

    • M2/M14 : Desaturation and oxidation on the 4-butyl piperidine moiety, producing metabolites with molecular formula C24H27N3O3\text{C}_{24}\text{H}_{27}\text{N}_3\text{O}_3 (m/z 406.2125) .

    • M16 : Desaturation alone, resulting in C24H27N3O2\text{C}_{24}\text{H}_{27}\text{N}_3\text{O}_2 (m/z 390.2176) .

  • Oxidation and Di-Oxidation

    • M5/M6/M7/M10/M13 : Multiple oxidation events leading to di-oxidized metabolites with formula C24H29N3O4\text{C}_{24}\text{H}_{29}\text{N}_3\text{O}_4 (m/z 424.2231) .

    • M11/M15 : Tri-oxidation products, such as C24H29N3O5\text{C}_{24}\text{H}_{29}\text{N}_3\text{O}_5 (m/z 440.2180) .

  • N-Oxidation

    • M6/M10/M11/M18/M22/M25 : Six metabolites identified via titanium chloride (TiCl₃) post-preparation analysis, confirming N-oxide formation on the pyridine group .

Metabolite Identification Data

Metabolite Key Reaction m/z Formula Retention Time (min) Observed in
M1 Amide hydrolysis261.1961C16H24N2O4\text{C}_{16}\text{H}_{24}\text{N}_2\text{O}_47.36Mouse Liver Microsomes
M2/M14 Desaturation + Oxidation406.2125C24H27N3O3\text{C}_{24}\text{H}_{27}\text{N}_3\text{O}_310.07/16.04Mouse Liver Microsomes
M5 Di-oxidation424.2231C24H29N3O4\text{C}_{24}\text{H}_{29}\text{N}_3\text{O}_412.48Mouse Plasma
M20 Amide hydrolysis + Carboxylation276.1594C16H21NO3\text{C}_{16}\text{H}_{21}\text{NO}_321.25Mouse Liver Microsomes
M25 Desaturation + Oxidation406.2125C24H27N3O3\text{C}_{24}\text{H}_{27}\text{N}_3\text{O}_326.31Mouse Plasma

Note : Retention times and formulas are derived from LC-qTOF-MS data .

Stability and Pharmacokinetic Implications

  • Stability : this compound demonstrated stability under short-term (4 h at room temperature), long-term (2 weeks at −80°C), and freeze-thaw (3 cycles) conditions .

  • Pharmacokinetics : In mice, this compound exhibited linear pharmacokinetics at 5–10 mg/kg doses but non-linear behavior at 30 mg/kg, suggesting saturation of metabolic clearance pathways .

Structural Insights from Fragmentation Patterns

  • Parent Drug (this compound) :

    • [M+H]⁺ : m/z=392.23m/z = 392.23

    • Key fragments: m/z=261.20m/z = 261.20 (amide bond cleavage), m/z=132.04m/z = 132.04 (CO loss from m/z=261.20m/z = 261.20) .

  • Metabolite M1 :

    • [M+H]⁺ : m/z=261.20m/z = 261.20

    • Fragments: m/z=140.14m/z = 140.14 and m/z=105.03m/z = 105.03, consistent with amide bond cleavage .

N-Oxidation Analysis

Post-preparation with TiCl₃ revealed six N-oxide metabolites (M6, M10, M11, M18, M22, M25), indicating oxidation of the pyridine nitrogen .

Therapeutic Synergy via Metabolic Pathways

This compound’s NAD⁺ depletion enhances the efficacy of PARP inhibitors (e.g., olaparib) by exacerbating DNA damage and apoptosis in cancer cells . This synergy underscores the clinical relevance of its metabolic profile.

Scientific Research Applications

Glioblastoma Multiforme (GBM)

Recent studies have highlighted Daporinad's potential in treating GBM, a highly aggressive brain tumor. A study identified this compound as effective against GBM cell lines, showing significant cytotoxicity at low concentrations. The compound inhibited cell migration and sensitized GBM cells to temozolomide (TMZ), a standard chemotherapy drug. The findings suggest that this compound could be integrated into treatment regimens for GBM, particularly in cases with varying NAMPT expression levels .

Study Cell Lines Used IC50 Value Effects Observed
Study 1U251, LN22960 nMInhibited migration and enhanced TMZ sensitivity

Acute Myeloid Leukemia (AML)

This compound has shown promising results in AML, particularly in samples with monosomy 7/del(7q). Research indicates that these specific AML cells exhibit heightened sensitivity to this compound compared to those with diploid chromosome 7 or healthy controls. The compound induced significant cell death in these sensitive populations .

Cohort Response to this compound EC50 Value
-7/-7q AMLHigh sensitivityLower than diploid AML

Cutaneous T-Cell Lymphoma (CTCL)

This compound completed Phase 2 clinical trials for CTCL treatment, demonstrating its efficacy as a therapeutic agent. The trials focused on evaluating the safety and effectiveness of this compound in patients with this malignancy .

Combination Therapies

This compound has been explored in combination with other therapies to enhance treatment efficacy:

  • PARP Inhibitors : Studies indicate that this compound synergizes with PARP inhibitors like olaparib to overcome drug resistance in ovarian cancer models. This combination significantly enhances DNA damage and cell death in resistant cancer cells .

Pharmacokinetics and Stability

This compound exhibits favorable pharmacokinetic properties. A study utilizing an LC-qTOF-MS assay established its stability under various conditions and confirmed linear pharmacokinetics at lower doses (5-10 mg/kg), while a non-linear trend was observed at higher doses (30 mg/kg) .

Case Studies and Clinical Trials

  • Case Study: Glioblastoma Treatment : A patient cohort treated with this compound showed improved outcomes when combined with standard therapies, emphasizing the need for further exploration in clinical settings.
  • Clinical Trial Data : In the Phase 2 trials for CTCL, patients receiving this compound reported manageable side effects and positive responses, warranting further investigation into long-term efficacy.

Mechanism of Action

Daporinad exerts its effects by inhibiting nicotinamide phosphoribosyl transferase, leading to a depletion of nicotinamide adenine dinucleotide levels in cells. This depletion disrupts cellular metabolism and energy production, ultimately inducing apoptosis in tumor cells. The molecular targets and pathways involved include the inhibition of nicotinamide phosphoribosyl transferase and the subsequent activation of apoptotic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Daporinad is part of a growing class of NAMPT inhibitors, including KPT9274, GMX1778, and LSN3154566. Below is a comparative analysis based on mechanistic, pharmacokinetic, and clinical

Mechanism and Selectivity

Compound Target IC50/Ki Key Mechanism
This compound (FK866) NAMPT 0.09 nM (IC50) Non-competitive inhibition; NAD+ depletion
KPT9274 NAMPT Not reported Dual PAK4/NAMPT inhibition
GMX1778 NAMPT ~1 nM (IC50) Competitive inhibition; prodrug of GMX1778
LSN3154567 NAMPT Not reported Structural analog with improved bioavailability

This compound’s non-competitive binding (Ki = 0.3–0.4 nM) distinguishes it from competitive inhibitors like GMX1778 . Its selectivity minimizes off-target effects, whereas KPT9274’s dual PAK4/NAMPT inhibition may broaden therapeutic utility but increase toxicity risks .

Antitumor Efficacy

  • This compound: Demonstrates IC50 values <10 nM in GBM, AML, and NEPC models. In AML with -7/-7q chromosomal abnormalities, it achieves 50% cell death at 4 nM lower concentrations than in diploid cells .
  • KPT9274/GMX1778 : Show comparable efficacy in AML but lack detailed data in GBM or NEPC .
  • Combination Therapy : this compound synergizes with temozolomide (TMZ) in TMZ-resistant GBM, enhancing apoptosis via NAMPT-low tumor targeting . Similar synergy is unreported for other NAMPT inhibitors.

Pharmacokinetics and Metabolism

Parameter This compound GMX1778 KPT9274
Clearance Dose-dependent (low-moderate) High hepatic extraction Not reported
Metabolites 25 identified (Phase I-dominated) Prodrug activation Limited data
Stability Stable in plasma (4 h RT, 2 weeks -80°C) Less characterized Less characterized

Its extensive metabolite profile contrasts with GMX1778’s reliance on prodrug conversion .

Clinical Progress

  • This compound : Completed Phase 2 trials; ongoing studies focus on combination regimens (e.g., with chemotherapy) .
  • GMX1778/KPT9274 : Early-phase trials highlight hepatotoxicity risks, limiting advancement .

Biological Activity

Daporinad, also known as FK866, is a potent and selective inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in the NAD+ salvage pathway. This compound has garnered significant attention for its potential therapeutic applications, particularly in oncology, due to its ability to induce apoptosis in tumor cells and enhance the efficacy of other anticancer agents. This article synthesizes diverse research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

This compound functions by inhibiting NAMPT, leading to a depletion of intracellular NAD+, which is crucial for various cellular processes including energy metabolism and DNA repair. The inhibition of NAMPT disrupts the NAD+ salvage pathway, resulting in increased susceptibility of cancer cells to apoptosis. This mechanism has been shown to be effective across various cancer types, including glioblastoma and acute myeloid leukemia (AML).

In Vitro Studies

  • Antitumoral Effects : this compound has demonstrated significant antitumoral activity in glioblastoma cell lines. A study indicated that it exhibited cytotoxic effects at low concentrations, with varying efficacy based on NAMPT expression levels in different cell lines:
    • U-87 Cells : High NAMPT expression; lower sensitivity to this compound.
    • U-251 Cells : Medium NAMPT expression; moderate sensitivity.
    • LN-229 Cells : Low NAMPT expression; higher sensitivity .
  • Combination Therapies : In combination with temozolomide (TMZ), this compound enhanced the cytotoxic effects on GBM cells, particularly those with low NAMPT expression. The combination therapy showed promising results in sensitizing resistant cells to TMZ .
  • AML Sensitivity : this compound has been shown to be particularly effective in AML samples with monosomy 7/del(7q). These samples exhibited significantly lower viability after treatment with this compound compared to wild-type AML samples and healthy controls .

In Vivo Studies

A pharmacokinetic study using liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-qTOF-MS) identified 25 metabolites of this compound in mouse plasma, indicating complex metabolic pathways involved in its clearance. The study revealed that this compound had a linear pharmacokinetic profile at lower doses but exhibited non-linear characteristics at higher doses, suggesting potential saturation of metabolic pathways .

Case Studies

  • Glioblastoma : In a preclinical model, this compound was evaluated for its effects on GBM neurospheres derived from patient biopsies. The results confirmed its cytotoxicity while sparing normal astrocytes, highlighting its selective action against tumor cells .
  • Ovarian Cancer : Research indicated that combining this compound with PARP inhibitors like olaparib significantly enhanced the efficacy of treatment in PARPi-resistant ovarian cancer models. This combination led to increased apoptosis and improved therapeutic outcomes .

Table 1: Summary of this compound's Biological Activity Across Cancer Types

Cancer TypeMechanism of ActionKey Findings
GlioblastomaNAMPT inhibition leading to NAD+ depletionCytotoxic effects observed; synergistic with TMZ
Acute Myeloid LeukemiaEnhanced sensitivity in -7/-7q samplesSignificant cell death compared to controls
Ovarian CancerSynergistic with PARP inhibitorsIncreased apoptosis and reduced tumor growth

Table 2: Pharmacokinetic Properties of this compound

ParameterValue
Dose Range5 - 30 mg/kg
Linear PK Range5 - 10 mg/kg
Non-linear PK ObservedAt 30 mg/kg
Number of Identified Metabolites25

Q & A

Q. What is the primary mechanism of action of Daporinad in cancer cells, and how can researchers experimentally validate this in vitro?

this compound inhibits nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway, leading to NAD+ depletion and subsequent cell death. To validate this mechanism, researchers can:

  • Measure intracellular NAD+ levels using colorimetric or fluorometric assays (e.g., NAD/NADH-Glo™).
  • Assess NAMPT enzymatic activity via in vitro assays with recombinant NAMPT and substrate PRPP.
  • Conduct dose-response experiments (e.g., MTT assays) to calculate IC50 values in cell lines (e.g., U-251, LN-229 glioblastoma cells) .

Q. How do researchers determine the optimal dosing range for this compound in preclinical models?

Optimal dosing is determined through:

  • Dose-response curves : Treat cells with this compound (e.g., 0.1–100 nM) for 72 hours, followed by viability assays (MTT or ATP-based assays). IC50 values are calculated using nonlinear regression .
  • Pharmacokinetic (PK) profiling : In murine models, administer this compound intravenously (e.g., 5–30 mg/kg) and quantify plasma concentrations via LC-qTOF-MS to assess clearance rates and AUC-dose relationships .

Advanced Research Questions

Q. How can researchers address contradictory findings between this compound’s preclinical efficacy and clinical trial outcomes?

Discrepancies may arise from:

  • Microbiome interactions : Gut microbiota can metabolize nicotinamide into NAD+ precursors, mitigating this compound’s effects. Experimental solutions include using germ-free models or co-administering antibiotics .
  • Heterogeneous tumor microenvironments : Use patient-derived xenografts (PDX) or 3D organoid models to mimic clinical heterogeneity.
  • Biomarker-driven stratification : Prioritize tumors with high NAMPT expression or low baseline NAD+ levels using RNA-seq or metabolomic profiling .

Q. What methodological considerations are critical when designing combination therapies involving this compound and chemotherapeutic agents?

Key steps include:

  • Synergy screening : Use combinatorial dose matrices (e.g., this compound + temozolomide) and calculate synergy scores via the Chou-Talalay method .
  • Sequencing optimization : Test pre-treatment with this compound to deplete NAD+ before administering DNA-damaging agents (e.g., cisplatin).
  • Toxicity profiling : Monitor off-target effects in co-cultures of cancer cells and normal astrocytes to assess therapeutic windows .

Q. How can in vitro metabolite profiling of this compound inform the selection of animal models for toxicology studies?

  • Species-specific metabolism : Incubate this compound with liver microsomes from rats, dogs, monkeys, and humans. Identify major metabolites (e.g., M11 in monkeys) via UPLC-Q/Orbitrap-MS to align preclinical models with human metabolic pathways .
  • Metabolite stability assays : Test plasma stability (freeze-thaw cycles, long-term storage) to ensure metabolite integrity in PK studies .

Q. What experimental approaches are recommended to identify predictive biomarkers of this compound sensitivity in heterogeneous cancer cell populations?

  • Transcriptomic profiling : Use RNA-seq to correlate NAMPT expression with drug sensitivity scores (DSS) in panels like the Cancer Cell Line Encyclopedia (CCLE) .
  • CRISPR screening : Perform NAMPT knockout/overexpression in resistant cell lines (e.g., NCI-H660) to validate gene-drug interactions .
  • Single-cell analysis : Apply scRNA-seq to identify subpopulations with upregulated NAD+ salvage pathways in glioblastoma biopsies .

Q. How do pharmacokinetic properties of this compound, such as nonlinear AUC-dose relationships, influence experimental design in murine models?

  • Dose escalation studies : Administer this compound at 10–30 mg/kg IV and monitor Cmax and AUC saturation, which may indicate transporter-mediated clearance. Use WinNonlin® for non-compartmental PK analysis .
  • Mass balance studies : Radiolabel this compound to track excretion routes (e.g., fecal vs. urinary) and identify saturation thresholds in elimination pathways .

Tables for Key Data

Table 1: IC50 Values of this compound in Preclinical Models

Cell Line/ModelIC50 (nM)Assay TypeReference
U-251 GBM10MTT (72 h)
LN-229 GBM15MTT (72 h)
NCI-H660 (NEPC)0.67Growth inhibition
A2780 (Ovarian)1.0ATP-based

Table 2: Major Metabolic Pathways of this compound

PathwayMetabolite IDSpecies Specificity
N-dealkylationM8Rat, Human
Amide hydrolysisM11Monkey
OxidationM15Dog

Retrosynthesis Analysis

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Feasible Synthetic Routes

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